SR1555 Hydrochloride: A Deep Dive into its Mechanism of Action as a RORγ Inverse Agonist
SR1555 Hydrochloride: A Deep Dive into its Mechanism of Action as a RORγ Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR1555 hydrochloride is a potent and selective synthetic ligand that functions as an inverse agonist of the Retinoic Acid Receptor-related Orphan Nuclear Receptor gamma (RORγ).[1][2][3][4][5][6] By binding to this key transcription factor, SR1555 hydrochloride effectively modulates the differentiation and function of critical immune cell populations, positioning it as a significant tool for research in autoimmune diseases and other inflammatory conditions. This technical guide provides an in-depth exploration of the molecular mechanism of action of SR1555 hydrochloride, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and workflows.
Core Mechanism of Action: Inverse Agonism of RORγ
The primary molecular target of SR1555 hydrochloride is the nuclear receptor RORγ.[1][2][3][4][5][6] RORγ, particularly its isoform RORγt, is a master regulator of T helper 17 (Th17) cell differentiation.[2] Unlike a neutral antagonist that simply blocks the binding of an agonist, an inverse agonist like SR1555 binds to the receptor and reduces its constitutive activity. This means that SR1555 can inhibit the basal transcriptional activity of RORγ even in the absence of an endogenous agonist.
This inhibitory action on RORγ leads to a cascade of downstream effects, most notably the suppression of the pro-inflammatory Th17 cell lineage and a concurrent promotion of the anti-inflammatory T regulatory (Treg) cell lineage.[1][3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters defining the in vitro activity of SR1555.
| Parameter | Value | Cell Type/Assay Condition | Reference |
| IC50 for RORγ | 1 µM | Not specified | [1][3][5][6] |
| Inhibition of Il17a gene expression | >70% | EL4 cells (at 10 µM) | [1] |
| Increase in Foxp3+ T cells | ~2-fold | Splenocyte culture (at 10 µM) | [1] |
Impact on T-Cell Differentiation and Function
The immunomodulatory effects of SR1555 hydrochloride are centered on its ability to shift the balance between Th17 and Treg cells.
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Inhibition of Th17 Cell Differentiation and Function: By acting as an inverse agonist of RORγt, SR1555 hydrochloride inhibits the expression of key genes required for Th17 cell differentiation and the production of their signature cytokine, Interleukin-17 (IL-17).[1] IL-17 is a potent pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune diseases. SR1555 has been shown to significantly reduce the expression of the Il17a gene.[1]
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Promotion of T Regulatory (Treg) Cell Frequency: Concurrently with its suppression of Th17 cells, SR1555 hydrochloride promotes the development of Treg cells.[1][3] This is evidenced by an increase in the expression of Foxp3, the master transcription factor for Treg cells.[1] Treg cells play a crucial role in maintaining immune tolerance and suppressing excessive inflammatory responses.
The dual action of SR1555—suppressing a pro-inflammatory T-cell lineage while promoting an anti-inflammatory one—makes it a compelling compound for the study of autoimmune disease therapeutics.
Signaling Pathway Diagram
Caption: Mechanism of SR1555 on T-Cell Differentiation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of SR1555 hydrochloride.
RORγ Inverse Agonist Activity Assay (Luciferase Reporter Assay)
This assay is designed to quantify the ability of SR1555 to inhibit the transcriptional activity of RORγ.
Materials:
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HEK293T cells
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Expression plasmid for a GAL4-RORγ ligand-binding domain (LBD) fusion protein
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Luciferase reporter plasmid with a GAL4 upstream activation sequence (UAS)
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Transfection reagent (e.g., Lipofectamine)
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Dual-luciferase reporter assay system
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SR1555 hydrochloride
Protocol:
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Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
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Transfection: Co-transfect HEK293T cells with the GAL4-RORγ LBD expression plasmid and the GAL4 UAS-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
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Compound Treatment: 24 hours post-transfection, treat the cells with varying concentrations of SR1555 hydrochloride (e.g., 0.01 µM to 100 µM) or vehicle control (DMSO).
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Incubation: Incubate the cells for an additional 24 hours.
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Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
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Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the normalized luciferase activity against the log concentration of SR1555 and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vitro Th17 and Treg Differentiation Assay
This protocol allows for the assessment of SR1555's effect on the differentiation of naive CD4+ T cells into Th17 and Treg lineages.
Materials:
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Naive CD4+ T cells isolated from mouse spleen or human peripheral blood
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Anti-CD3 and anti-CD28 antibodies
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For Th17 differentiation: IL-6, TGF-β, IL-23, anti-IFN-γ, and anti-IL-4
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For Treg differentiation: TGF-β and IL-2
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SR1555 hydrochloride
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Cell culture plates and media (e.g., RPMI-1640)
Protocol:
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T-Cell Isolation: Isolate naive CD4+ T cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
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Plate Coating: Coat 96-well plates with anti-CD3 and anti-CD28 antibodies.
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Cell Seeding: Seed the naive CD4+ T cells in the antibody-coated plates.
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Differentiation Cocktails:
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Th17 Conditions: Add a cocktail of IL-6, TGF-β, IL-23, anti-IFN-γ, and anti-IL-4 to the appropriate wells.
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Treg Conditions: Add a cocktail of TGF-β and IL-2 to the appropriate wells.
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-
SR1555 Treatment: Add SR1555 hydrochloride at various concentrations (e.g., 1 µM, 10 µM) or vehicle control to the wells.
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Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
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Analysis: Analyze the differentiated cells using flow cytometry for intracellular staining of IL-17A (for Th17 cells) and Foxp3 (for Treg cells).
Experimental Workflow Diagram
Caption: Workflow for T-Cell Differentiation Assay.
Gene Expression Analysis (RT-qPCR)
This method is used to measure the mRNA levels of key genes such as Il17a, Rorc (encoding RORγt), and Foxp3.
Materials:
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Differentiated T cells from the in vitro assay
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RNA extraction kit
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cDNA synthesis kit
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qPCR master mix
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Primers for target genes (Il17a, Rorc, Foxp3) and a housekeeping gene (e.g., Actb)
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qPCR instrument
Protocol:
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RNA Extraction: Extract total RNA from the T cells treated with SR1555 or vehicle using a commercial RNA extraction kit.
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cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
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qPCR Reaction: Set up qPCR reactions using a qPCR master mix, cDNA, and specific primers for the target and housekeeping genes.
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Data Analysis: Quantify the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Protein Expression Analysis (ELISA)
This protocol is for quantifying the amount of secreted IL-17 protein in the cell culture supernatants.
Materials:
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Supernatants from the T-cell differentiation assay
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IL-17 ELISA kit
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Microplate reader
Protocol:
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Sample Collection: Collect the cell culture supernatants after the differentiation period.
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ELISA Procedure: Perform the ELISA according to the manufacturer's instructions. This typically involves adding the supernatants and standards to an antibody-coated plate, followed by incubation, washing, addition of a detection antibody, and a substrate.
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Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
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Data Analysis: Generate a standard curve from the standards and use it to calculate the concentration of IL-17 in the samples.
Selectivity Profile
An important aspect of a targeted therapeutic is its selectivity. SR1555 hydrochloride has been shown to be selective for RORγ. It does not exhibit activity at other nuclear receptors such as RORα, the Liver X Receptor (LXR), or the Farnesoid X Receptor (FXR).[5][6] This selectivity is crucial as it minimizes the potential for off-target effects.
Therapeutic Implications
The ability of SR1555 hydrochloride to suppress Th17-mediated inflammation and promote Treg-induced immune tolerance makes it a valuable research tool and a potential therapeutic candidate for a range of autoimmune and inflammatory disorders, including:
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Rheumatoid Arthritis
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Psoriasis
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Multiple Sclerosis
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Inflammatory Bowel Disease
Additionally, some studies suggest a potential role for RORγ inverse agonists in the treatment of obesity, although this is an emerging area of research.[7]
Conclusion
SR1555 hydrochloride is a selective RORγ inverse agonist that effectively modulates the immune system by inhibiting the pro-inflammatory Th17 cell lineage and promoting the anti-inflammatory Treg cell lineage. Its well-defined mechanism of action and quantifiable effects on key molecular and cellular markers make it a cornerstone compound for research into RORγ biology and the development of novel therapies for autoimmune diseases. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of SR1555 and other RORγ modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (Inverse) Agonists of Retinoic Acid-Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validated protocol for FoxP3 reveals increased expression in type 1 diabetes patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. antbioinc.com [antbioinc.com]
